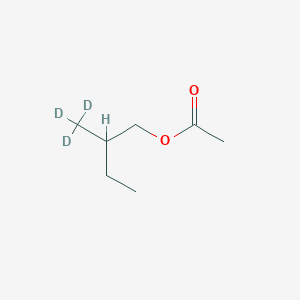

2-Methylbutyl acetate-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C7H14O2 |

|---|---|

分子量 |

133.20 g/mol |

IUPAC名 |

2-(trideuteriomethyl)butyl acetate |

InChI |

InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/i2D3 |

InChIキー |

XHIUFYZDQBSEMF-BMSJAHLVSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(CC)COC(=O)C |

正規SMILES |

CCC(C)COC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbutyl acetate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl acetate-d3 is the deuterated form of 2-methylbutyl acetate (B1210297), an organic ester. In this isotopologue, three hydrogen atoms on the acetyl methyl group have been replaced with deuterium (B1214612). This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical similarity to the non-deuterated analyte ensures comparable behavior during sample preparation and analysis, while its distinct mass allows for accurate quantification.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application as an internal standard. While specific experimental data for the deuterated compound is limited, the properties of its non-deuterated counterpart provide a close approximation.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₁D₃O₂ | [1] |

| Molecular Weight | 133.20 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point (non-deuterated) | 138 °C at 741 mmHg | |

| Density (non-deuterated) | 0.876 g/mL at 25 °C | |

| Refractive Index (n20/D, non-deuterated) | 1.401 | |

| Solubility | Soluble in organic solvents; sparingly soluble in water | [2] |

| Isotopic Purity (typical) | ≥ 98 atom % D | [3] |

Synthesis

A plausible synthetic route for this compound involves a two-step process, beginning with the deuteration of acetic acid followed by a Fisher esterification reaction.

Logical Relationship of Synthesis

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Acetic Acid-d3

A common method for the deuteration of the methyl group of acetic acid is through acid- or base-catalyzed hydrogen-deuterium exchange with a deuterium source like deuterium oxide (D₂O).

-

Materials: Acetic acid, Deuterium oxide (D₂O), Acid or Base catalyst (e.g., HCl or NaOH).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix acetic acid with an excess of deuterium oxide.

-

Add a catalytic amount of a strong acid or base.

-

Heat the mixture to reflux for several hours to facilitate the hydrogen-deuterium exchange on the methyl group.

-

The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signal.

-

After the reaction is complete, carefully neutralize the catalyst.

-

Isolate the resulting acetic acid-d3 by distillation.

-

Step 2: Fisher Esterification

The deuterated acetic acid is then reacted with 2-methyl-1-butanol in the presence of an acid catalyst to form the final product.[4][5]

-

Materials: Acetic acid-d3, 2-Methyl-1-butanol, Concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

In a round-bottom flask, combine a molar excess of acetic acid-d3 with 2-methyl-1-butanol.[5]

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.[5]

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[5]

-

After cooling, transfer the mixture to a separatory funnel and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Application as an Internal Standard in GC-MS Analysis

This compound is an ideal internal standard for the quantification of 2-methylbutyl acetate and other similar volatile esters in complex matrices such as alcoholic beverages.[6][7] The following is a representative protocol for such an analysis.

Experimental Workflow

References

- 1. 2-methylbutyl-d-3 acetate [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Synthesis of Isopentyl Acetate (Banana Oil) | Thermo Fisher Scientific - US [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Alcoholic Beverage Analysis by GC [restek.com]

- 7. 2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2-Methylbutyl Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-methylbutyl acetate-d3, a deuterated isotopologue of 2-methylbutyl acetate (B1210297). This document details the synthetic methodology, purification protocols, and characterization data essential for researchers in various scientific disciplines, including drug development, where isotopically labeled compounds are crucial for metabolic studies and as internal standards in quantitative analysis.[1]

Synthesis of this compound

The synthesis of this compound is achieved via a Fischer esterification reaction. This classic method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester and water.[2][3][4] To introduce the deuterium (B1214612) atoms onto the acetate methyl group, a deuterated precursor, acetic acid-d4 (CD3COOD), is utilized. The overall reaction is depicted below:

Caption: Fischer esterification of 2-methylbutanol with acetic acid-d4.

Experimental Protocol

Materials:

-

2-Methylbutanol

-

Acetic acid-d4 (CD3COOD)

-

Concentrated sulfuric acid (H2SO4)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Diethyl ether or other suitable organic solvent

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbutanol and a molar excess (typically 1.5 to 2 equivalents) of acetic acid-d4.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reagent).

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and excess acetic acid-d4), and finally with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

A typical yield for Fischer esterification can range from 65% to over 90%, depending on the reaction conditions and the efficiency of water removal.[5]

Purification

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and the catalyst. Fractional distillation is the primary method for purifying esters.[6]

Experimental Protocol

-

Set up a fractional distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Heat the flask gently to begin the distillation.

-

Collect the fraction that distills at the boiling point of 2-methylbutyl acetate. The boiling point of the non-deuterated compound is approximately 138 °C at 741 mmHg. The deuterated compound is expected to have a very similar boiling point.

Characterization and Data Presentation

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-methylbutyl acetate and its deuterated isotopologue.

| Property | 2-Methylbutyl Acetate | This compound |

| Molecular Formula | C7H14O2 | C7H11D3O2 |

| Molecular Weight | 130.18 g/mol | 133.20 g/mol [7] |

| Appearance | Colorless liquid | Colorless liquid |

| Odor | Fruity, banana-like[8][9] | Fruity, banana-like |

| Boiling Point | ~138 °C[9] | Expected to be similar to the non-deuterated form |

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for 2-methylbutyl acetate and the anticipated data for its d3-isotopologue.

Table 1: ¹H NMR Data (Expected)

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2-Methylbutyl Acetate | ~3.8-4.0 | m | -OCH2- |

| ~2.05 | s | -COCH3 | |

| ~1.6-1.8 | m | -CH(CH3)- | |

| ~1.1-1.4 | m | -CH2CH3 | |

| ~0.9 | t | -CH2CH3 | |

| ~0.9 | d | -CH(CH3)- | |

| This compound | ~3.8-4.0 | m | -OCH2- |

| Absent | - | -COCD3 | |

| ~1.6-1.8 | m | -CH(CH3)- | |

| ~1.1-1.4 | m | -CH2CH3 | |

| ~0.9 | t | -CH2CH3 | |

| ~0.9 | d | -CH(CH3)- |

Note: The ¹H NMR spectrum of this compound will lack the characteristic singlet around 2.05 ppm corresponding to the acetyl methyl protons.

Table 2: ¹³C NMR Data (Reported for 2-Methylbutyl Acetate)

| Chemical Shift (δ) ppm | Assignment |

| ~171.2 | C=O |

| ~68.5 | -OCH2- |

| ~34.2 | -CH(CH3)- |

| ~26.2 | -CH2CH3 |

| ~21.0 | -COCH3 |

| ~16.5 | -CH(CH3)- |

| ~11.2 | -CH2CH3 |

Note: The ¹³C NMR spectrum of this compound is expected to show a signal for the -COCD3 carbon that is split into a multiplet due to coupling with deuterium, and its chemical shift may be slightly different from the non-deuterated analog.

Table 3: Mass Spectrometry Data (Expected)

| Compound | Key Fragments (m/z) |

| 2-Methylbutyl Acetate | 130 (M+), 70, 57, 43 |

| This compound | 133 (M+), 70, 57, 46 |

Note: The molecular ion peak in the mass spectrum of this compound will be shifted to m/z 133, and the fragment corresponding to the acetyl group will be observed at m/z 46 (CD3CO+).

Logical Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. cerritos.edu [cerritos.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. 2-methylbutyl-d-3 acetate [webbook.nist.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Buy Bulk - 2-Methylbutyl Acetate | Wholesale Supplier [sinofoodsupply.com]

2-Methylbutyl Acetate-d3: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Methylbutyl acetate-d3 as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis. This guide covers the synthesis, characterization, and application of this internal standard in analytical methodologies, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS). Detailed experimental protocols and representative method validation data are provided to assist researchers in implementing robust and accurate quantitative assays for volatile organic compounds.

Introduction to 2-Methylbutyl Acetate (B1210297) and its Deuterated Analog

2-Methylbutyl acetate is a volatile ester that contributes to the characteristic fruity aroma of various foods and beverages, including apples and bananas.[1][2] Its quantification is crucial in flavor and fragrance analysis, food quality control, and potentially in clinical diagnostics as a volatile biomarker.[3][4] Accurate and precise measurement of such volatile compounds in complex matrices can be challenging due to sample preparation inconsistencies and matrix effects.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis of volatile compounds.[5][6] this compound is a deuterated form of 2-Methylbutyl acetate, where three hydrogen atoms have been replaced by deuterium.[7][8] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based methods as it is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinct detection.[6]

Synthesis and Characterization

The synthesis of this compound can be achieved through a Fischer esterification reaction, a well-established method for producing esters.[9] This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. To produce the deuterated analog, a deuterated precursor is used.

A plausible synthetic route involves the esterification of 2-methylbutanol with deuterated acetic acid (acetic acid-d4 or acetic acid-d3). The reaction is typically catalyzed by a strong acid like sulfuric acid.

Reaction:

2-methylbutanol + Acetic acid-d3 --(H₂SO₄)--> this compound + H₂O

The resulting this compound should be purified, typically by distillation, and its identity and isotopic enrichment confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties:

| Property | Value |

| Chemical Formula | C₇H₁₁D₃O₂ |

| Molecular Weight | 133.20 g/mol [8] |

| Appearance | Colorless liquid[9] |

| Boiling Point | Approximately 142 °C |

| Solubility | Soluble in organic solvents, insoluble in water[4] |

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification technique that relies on the addition of a known amount of a stable isotope-labeled analog of the analyte to the sample.[5][6] The SIL-IS serves as a surrogate that experiences the same physical and chemical processes as the endogenous analyte throughout the entire analytical procedure, including extraction, derivatization, and injection.[1]

By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS, any variations in sample volume, extraction efficiency, or instrument response are compensated for, leading to highly precise and accurate quantification.[6]

Caption: Workflow of Stable Isotope Dilution Analysis.

Experimental Protocol: Quantification of 2-Methylbutyl Acetate using HS-SPME-GC-MS

This section outlines a detailed protocol for the quantification of 2-Methylbutyl acetate in a liquid matrix (e.g., a fruit beverage) using this compound as an internal standard, coupled with Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS.

Materials and Reagents

-

2-Methylbutyl acetate (analytical standard)

-

This compound (internal standard)

-

Methanol (or other suitable solvent), HPLC grade

-

Sodium chloride (NaCl), analytical grade

-

Deionized water

-

20 mL headspace vials with PTFE/silicone septa

Sample Preparation

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 2-Methylbutyl acetate (e.g., 1000 µg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

-

Prepare a series of calibration standards by spiking known amounts of the 2-Methylbutyl acetate stock solution into a blank matrix (a similar beverage known to be free of the analyte).

-

-

Sample and Standard Preparation for Analysis:

-

Pipette 5 mL of the sample or calibration standard into a 20 mL headspace vial.

-

Add a precise amount of the this compound internal standard solution to each vial to achieve a final concentration of, for example, 50 ng/mL.

-

Add 1.5 g of NaCl to each vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

-

Immediately seal the vials.

-

Caption: HS-SPME-GC-MS Experimental Workflow.

HS-SPME-GC-MS Parameters

The following are typical instrumental parameters. Optimization may be required for specific applications.

| Parameter | Setting |

| HS-SPME | |

| SPME Fiber | 65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) |

| Incubation Temp. | 60 °C |

| Incubation Time | 15 min |

| Extraction Time | 30 min |

| Gas Chromatograph (GC) | |

| Injection Port Temp. | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 40 °C (2 min), ramp to 150 °C at 5 °C/min, then to 250 °C at 20 °C/min, hold for 2 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | 2-Methylbutyl acetate: m/z 70, 43, 55this compound: m/z 73, 46, 58 |

Data Analysis and Quantification

-

Peak Identification: Identify the peaks for 2-Methylbutyl acetate and this compound based on their retention times and characteristic ions.

-

Peak Integration: Integrate the peak areas for the selected quantifier ions for both the analyte and the internal standard.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte in the calibration standards.

-

Quantification: Determine the concentration of 2-Methylbutyl acetate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Relationship between Analyte, IS, and Quantification.

Method Validation

A comprehensive validation of the analytical method is crucial to ensure reliable and reproducible results.[10] The following tables present typical performance characteristics for a validated method for the quantification of volatile esters using SIDA.

Table 1: Linearity and Range

| Parameter | Value |

| Calibration Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Linearity | Confirmed by Mandel's test for linearity |

Table 2: Limits of Detection and Quantification

| Parameter | Value |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Table 3: Accuracy and Precision

| Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |

| Low QC (3 ng/mL) | 98.5% | 6.2% |

| Mid QC (50 ng/mL) | 101.2% | 4.5% |

| High QC (150 ng/mL) | 99.8% | 3.8% |

QC: Quality Control; RSD: Relative Standard Deviation

Conclusion

This compound serves as an excellent stable isotope-labeled internal standard for the accurate and precise quantification of its non-labeled analog in various complex matrices. The use of SIDA coupled with a sensitive analytical technique like HS-SPME-GC-MS provides a robust methodology for researchers, scientists, and drug development professionals. The detailed protocol and validation parameters presented in this guide offer a solid foundation for the development and implementation of reliable analytical methods for volatile organic compounds. Proper method validation is paramount to ensure the quality and integrity of the generated data.

References

- 1. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. coresta.org [coresta.org]

- 3. benchchem.com [benchchem.com]

- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotope dilution - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2-methylbutyl-d-3 acetate [webbook.nist.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. cenam.mx [cenam.mx]

In-Depth Technical Guide to the Physical Characteristics of 2-Methylbutyl Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 2-Methylbutyl acetate-d3. This deuterated ester is of significant interest in various research applications, including its use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1] Understanding its physical properties is crucial for its appropriate handling, application, and for the interpretation of experimental results.

Core Physical and Chemical Data

The introduction of deuterium (B1214612) in place of protium (B1232500) can lead to subtle but measurable differences in the physical properties of a molecule. While specific experimental data for all physical characteristics of this compound are not extensively documented, the properties of its non-deuterated isotopologue, 2-Methylbutyl acetate (B1210297), provide a reliable benchmark.

| Property | This compound | 2-Methylbutyl acetate |

| Chemical Formula | C₇H₁₁D₃O₂[2] | C₇H₁₄O₂ |

| Molecular Weight | 133.2033 g/mol [2] | 130.18 g/mol [3][4][5][6][7] |

| Boiling Point | Not explicitly available | 138 °C at 741 mmHg[3][5], 142 °C[8] |

| Melting Point | Not explicitly available | -74.65 °C (estimate)[9] |

| Density | Not explicitly available | 0.876 g/mL at 25 °C[3][5] |

| Refractive Index | Not explicitly available | n20/D 1.401[3][5] |

| Appearance | Colorless to light yellow liquid[9] | Colorless and transparent liquid[10] |

| Odor | Fruity, banana-like[4] | Fruity, banana-like[4] |

| Solubility | Insoluble in water, soluble in organic solvents[10] | Insoluble in water, soluble in organic solvents[10] |

Experimental Protocols: Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that is essential for its purification by distillation and for understanding its volatility. The following is a generalized protocol for the determination of the boiling point of a small-volume liquid sample, such as this compound, using the micro-boiling point method.

Objective: To determine the atmospheric boiling point of this compound.

Materials:

-

This compound sample

-

Capillary tube (sealed at one end)

-

Thiele tube or other suitable heating apparatus (e.g., oil bath with a magnetic stirrer)

-

Thermometer (calibrated)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating medium

-

Stand and clamps

Procedure:

-

Sample Preparation: A small amount of the this compound sample is introduced into a capillary tube that is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer level with the bottom of the capillary tube.

-

Heating: The thermometer and capillary tube assembly are immersed in a Thiele tube containing mineral oil. The Thiele tube is then gently heated.

-

Observation: As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Equilibrium: The heat source is removed, and the apparatus is allowed to cool slowly.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the boiling point of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-methylbutyl-d-3 acetate [webbook.nist.gov]

- 3. 624-41-9 CAS MSDS (2-Methylbutyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Methylbutyl acetate CAS#: 624-41-9 [m.chemicalbook.com]

- 6. 2-Methylbutyl Acetate | C7H14O2 | CID 12209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for 2-Methylbutyl acetate (HMDB0034166) [hmdb.ca]

- 8. 2-methylbutyl acetate [stenutz.eu]

- 9. 2-Methylbutyl acetate|lookchem [lookchem.com]

- 10. Page loading... [wap.guidechem.com]

Commercial Suppliers and Technical Guide for 2-Methylbutyl acetate-d3

This technical guide serves as a resource for researchers, scientists, and drug development professionals seeking to procure and utilize 2-Methylbutyl acetate-d3 for research purposes. The document outlines commercial suppliers, provides key quantitative data, and details a representative experimental protocol for its application as an internal standard in mass spectrometry.

Introduction to this compound in Research

This compound is the deuterated form of 2-Methylbutyl acetate, an ester known for its characteristic fruity aroma. In analytical research, particularly in quantitative mass spectrometry, the replacement of hydrogen atoms with their stable isotope, deuterium, creates a compound that is chemically almost identical to its non-deuterated counterpart but has a higher mass. This property makes deuterated compounds like this compound invaluable as internal standards for quantitative analyses using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

When used as an internal standard, a known quantity of the deuterated compound is added to a sample at an early stage of preparation. Because it behaves nearly identically to the analyte of interest during extraction, chromatography, and ionization, it can effectively compensate for variations and sample loss, thereby significantly improving the accuracy and precision of quantification.

Commercial Suppliers of this compound

The following table summarizes the available commercial suppliers of this compound identified for research applications. Quantitative data has been compiled to facilitate comparison.

| Supplier | Product Number | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress | HY-W343292S1 | 98% | Not Specified | Custom |

Note: Data is subject to change. Researchers should confirm specifications with the supplier before ordering.

Experimental Protocol: Quantification using a Deuterated Internal Standard

The following is a detailed methodology for a typical quantitative analysis using this compound as an internal standard (IS) in GC-MS. This protocol is a representative example and may require optimization based on the specific analyte, sample matrix, and instrumentation.

Objective: To accurately quantify a volatile target analyte in a liquid matrix.

Materials:

-

Sample containing the target analyte

-

This compound (Internal Standard)

-

High-purity solvent (e.g., acetonitrile, ethyl acetate) for extraction and dilution

-

Calibrants: Standards of the target analyte at known concentrations

-

GC-MS system with an appropriate column (e.g., DB-5ms or equivalent)

Methodology:

-

Preparation of Internal Standard Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent.

-

From the stock solution, prepare a working solution at a concentration of 10 µg/mL.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking known concentrations of the target analyte into a blank matrix (a sample matrix known to not contain the analyte).

-

Add a fixed amount of the this compound working solution to each calibration standard. The final IS concentration should be consistent across all standards and samples.

-

-

Sample Preparation:

-

To a known volume or weight of the unknown sample, add the same fixed amount of the this compound working solution as used in the calibration standards.

-

Perform a liquid-liquid extraction. For example, add an appropriate extraction solvent (e.g., ethyl acetate), vortex vigorously for 1-2 minutes, and centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic layer containing the analyte and internal standard to a clean vial for analysis.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC-MS system. A split injection is often suitable for volatile compounds to ensure good separation.

-

Chromatography: Use a temperature gradient program to separate the target analyte and the internal standard. As they are chemically similar, they should elute at very close retention times.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. Monitor at least one characteristic, non-interfering ion for the target analyte and one for this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the target analyte and the internal standard (this compound) in each chromatogram.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for quantitative analysis using a deuterated internal standard.

2-Methylbutyl acetate-d3 molecular weight and formula

This technical guide provides comprehensive information on the molecular properties and synthesis of 2-Methylbutyl acetate-d3 for researchers, scientists, and professionals in drug development. This deuterated ester is a valuable tool in various analytical and research applications.

Core Molecular Data

Stable isotope-labeled compounds like this compound are critical as internal standards for mass spectrometry-based quantitative analysis or as tracers in metabolic studies. The introduction of deuterium (B1214612) atoms results in a higher molecular weight compared to the non-deuterated form, allowing for clear differentiation in analytical assays.

For comparative purposes, the molecular properties of both this compound and its non-deuterated counterpart are summarized in the table below.

| Property | This compound | 2-Methylbutyl acetate (B1210297) |

| Chemical Formula | C₇H₁₁D₃O₂[1] | C₇H₁₄O₂[2] |

| Molecular Weight | 133.20 g/mol [3][4] | 130.18 g/mol [] |

| Monoisotopic Mass | 133.118209923 Da[4] | 130.099379692 Da[6] |

Synthesis Methodology: Fischer Esterification

The synthesis of 2-Methylbutyl acetate is typically achieved through a Fischer esterification reaction. This process involves the acid-catalyzed reaction between an alcohol and a carboxylic acid.[3] For the preparation of this compound, a deuterated starting material would be utilized. The general protocol is outlined below.

Experimental Protocol

Objective: To synthesize this compound via Fischer esterification.

Materials:

-

2-Methylbutanol or a deuterated isotopologue

-

Acetic acid-d3 (or Acetic acid with deuterated 2-Methylbutanol)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-methylbutanol and the deuterated acetic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux for a specified period to drive the esterification to completion.

-

Work-up: After cooling, the mixture is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and saturated brine solution.

-

Drying: The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The final product is purified by distillation to yield this compound.

Logical Workflow of Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Fischer Esterification workflow for this compound synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Metabolome Database: Showing metabocard for 2-Methylbutyl acetate (HMDB0034166) [hmdb.ca]

- 3. Buy Bulk - 2-Methylbutyl Acetate | Wholesale Supplier [sinofoodsupply.com]

- 4. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the NMR Spectrum of 2-Methylbutyl acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 2-Methylbutyl acetate-d3. Due to the limited availability of experimental spectra for the deuterated species, this guide presents a detailed prediction based on the known spectral data of its non-deuterated analogue, 2-Methylbutyl acetate (B1210297), and established principles of NMR spectroscopy concerning isotopic substitution. This document is intended to serve as a valuable resource for substance identification, purity assessment, and structural elucidation.

Molecular Structure and Isotopic Labeling

This compound is the deuterated isotopologue of 2-Methylbutyl acetate, with the three hydrogen atoms of the acetate methyl group replaced by deuterium (B1214612) atoms. The molecular formula is C7H11D3O2 and the molecular weight is approximately 133.20 g/mol .[1] The isotopic labeling is crucial as it significantly alters the ¹H NMR spectrum and subtly influences the ¹³C NMR spectrum.

Below is a diagram of the molecular structure with atom numbering for NMR assignments.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The deuteration of the acetate methyl group results in the disappearance of its corresponding singlet signal in the ¹H NMR spectrum.[2] The remaining signals correspond to the protons of the 2-methylbutyl group. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below. These predictions are based on the experimental spectrum of 2-Methylbutyl acetate.[3]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~3.9 | Triplet (t) | ~6.7 | 2H |

| H3 | ~1.7 | Nonet (m) | - | 1H |

| H2 | ~1.4, ~1.1 | Multiplet (m) | - | 2H |

| H4 | ~0.9 | Doublet (d) | ~6.6 | 3H |

| H1 | ~0.9 | Triplet (t) | ~7.4 | 3H |

Predicted ¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the carbon of the deuterated methyl group (C9) is expected to appear as a triplet with a significantly reduced intensity due to the C-D coupling and the absence of a Nuclear Overhauser Effect (NOE).[4] A small upfield isotope shift is also anticipated for the adjacent carbonyl carbon (C7).[5][6] The predicted chemical shifts for this compound are presented below, based on data for the non-deuterated compound.[7]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C7 | ~171 |

| C5 | ~70 |

| C3 | ~34 |

| C2 | ~26 |

| C9 | ~21 (low intensity triplet) |

| C4 | ~16 |

| C1 | ~11 |

Experimental Protocols

The following is a general protocol for acquiring NMR spectra of small organic molecules like this compound.

4.1. Sample Preparation

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the sample.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

The height of the solution in the NMR tube should be approximately 4-5 cm.

4.2. Instrument Parameters (¹H NMR)

-

Spectrometer Frequency: 400 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

-

Spectral Width: 0-12 ppm

4.3. Instrument Parameters (¹³C NMR)

-

Spectrometer Frequency: 100 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on sample concentration)

-

Spectral Width: 0-220 ppm

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the expected proton-proton couplings and a general workflow for NMR analysis.

Caption: Predicted ¹H-¹H spin-spin coupling pathways.

Caption: A logical workflow for NMR analysis.

References

- 1. 2-methylbutyl-d-3 acetate [webbook.nist.gov]

- 2. studymind.co.uk [studymind.co.uk]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034166) [hmdb.ca]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]

- 7. 2-Methylbutyl acetate(624-41-9) 13C NMR spectrum [chemicalbook.com]

Methodological & Application

Application Note: Quantitative Analysis of Flavor Compounds in Beverages Using 2-Methylbutyl acetate-d3 by Headspace-Solid Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of key flavor compounds in a beverage matrix using a stable isotope dilution assay (SIDA). The method employs headspace-solid phase microextraction (HS-SPME) for sample preparation, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection. 2-Methylbutyl acetate-d3 is utilized as an internal standard to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response. This methodology is particularly suited for the quality control of beverages and for research and development in the food and flavor industry.

Introduction

The flavor profile of a beverage is a complex mixture of volatile and semi-volatile organic compounds, primarily esters, alcohols, and aldehydes. Accurate quantification of these compounds is crucial for maintaining product consistency, ensuring quality, and developing new products. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose due to its high resolution and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, in a stable isotope dilution assay (SIDA) is the gold standard for quantification. This is because the deuterated standard behaves almost identically to the analyte of interest during extraction and analysis, thereby providing excellent correction for any sample loss or matrix effects. 2-Methylbutyl acetate (B1210297) is a common ester found in many fruits and fermented beverages, making its deuterated analog an excellent internal standard for a wide range of flavor compounds.

Experimental Protocols

Materials and Reagents

-

Standards: Analytical grade standards of the target flavor compounds.

-

Internal Standard: this compound (ISTD).

-

Solvent: Dichloromethane (DCM), HPLC grade.

-

Sodium Chloride (NaCl): Analytical grade, baked at 450°C for 4 hours to remove volatile contaminants.

-

Sample Vials: 20 mL amber glass vials with PTFE/silicone septa.

-

SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

Instrumentation

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer: Agilent 5977A or equivalent, with an electron ionization (EI) source.

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Autosampler: Capable of performing HS-SPME.

Sample Preparation

-

Sample Measurement: Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

-

Salting Out: Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

-

Internal Standard Spiking: Add a known amount of this compound solution in methanol (B129727) to each sample to achieve a final concentration of 50 µg/L.

-

Equilibration: Seal the vial and place it in the autosampler tray. Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration of the flavor compounds between the liquid and headspace phases.

HS-SPME Procedure

-

Extraction: Expose the pre-conditioned SPME fiber to the headspace of the sample vial at 60°C for 30 minutes.

-

Desorption: Retract the fiber and immediately inject it into the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes.

GC-MS Conditions

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 15°C/min to 250°C, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data for a selection of common flavor compounds are summarized in the table below. The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |

| Ethyl Acetate | 4.52 | 43 | 61, 88 | >0.998 | 0.5 | 1.5 | 95-105 |

| Isobutyl Acetate | 7.81 | 43 | 56, 70 | >0.997 | 0.3 | 1.0 | 92-103 |

| Isoamyl Acetate | 9.25 | 43 | 70, 55 | >0.999 | 0.2 | 0.7 | 96-104 |

| 2-Methylbutyl acetate | 9.48 | 43 | 70, 55 | >0.999 | 0.2 | 0.7 | 97-106 |

| Ethyl Hexanoate | 12.67 | 88 | 43, 60 | >0.996 | 0.4 | 1.2 | 93-102 |

| Hexyl Acetate | 13.54 | 43 | 84, 56 | >0.998 | 0.3 | 0.9 | 94-105 |

| Ethyl Octanoate | 17.89 | 88 | 43, 101 | >0.995 | 0.5 | 1.6 | 91-101 |

| This compound (ISTD) | 9.46 | 46 | 73, 58 | - | - | - | - |

Mandatory Visualization

Caption: Experimental workflow for the quantitative analysis of flavor compounds.

Caption: Logical relationship of the stable isotope dilution assay.

Discussion

The developed HS-SPME-GC-MS method provides excellent performance for the quantification of a range of important flavor esters in beverages. The use of this compound as an internal standard effectively compensates for any variability during the multi-step analytical process, leading to high accuracy and precision. The "salting out" step with NaCl enhances the recovery of the volatile analytes by increasing their activity coefficients in the aqueous phase. The selected SPME fiber and GC-MS conditions allow for good separation and sensitive detection of the target compounds.

The validation data demonstrates the method's suitability for routine quality control and research applications. The linearity of the calibration curves was excellent (R² > 0.995) over a relevant concentration range for beverages. The low limits of detection and quantification enable the measurement of trace levels of potent aroma compounds. The recovery values, which are close to 100%, indicate the absence of significant matrix effects.

Conclusion

This application note presents a detailed and validated method for the quantitative analysis of flavor compounds in beverages using this compound as an internal standard. The combination of HS-SPME and GC-MS provides a sensitive, accurate, and reliable analytical tool for researchers, scientists, and professionals in the food, beverage, and pharmaceutical industries. The provided protocols and quantitative data can be readily adapted for the analysis of a wide variety of volatile and semi-volatile compounds in different sample matrices.

Application Note: Quantitative Analysis of 2-Methylbutyl Acetate in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction

2-Methylbutyl acetate (B1210297) is a volatile organic compound (VOC) and a key flavor component in many fruits and alcoholic beverages.[1][2] Its presence and concentration can be indicative of specific metabolic processes or consumption of certain foods, making it a potential biomarker.[1][3] Accurate and sensitive quantification of such volatile compounds in complex biological matrices like human plasma presents an analytical challenge. While gas chromatography-mass spectrometry (GC-MS) is a standard technique for VOC analysis[4][5], liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative, particularly for high-throughput clinical and research applications.[6] This application note details a robust and sensitive LC-MS/MS method for the quantification of 2-Methylbutyl acetate in human plasma, utilizing its deuterated isotopologue, 2-Methylbutyl acetate-d3, as an internal standard to ensure accuracy and precision.[7]

Principle

This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of 2-Methylbutyl acetate from plasma matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS), this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response.[8]

Experimental Protocols

1. Materials and Reagents

-

2-Methylbutyl acetate (≥99% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of 2-Methylbutyl acetate and this compound in 10 mL of methanol, respectively.

-

-

Working Standard Solutions (1 µg/mL):

-

Dilute the primary stock solutions 1:1000 with 50:50 (v/v) acetonitrile/water.

-

-

Calibration Curve Standards (0.1 - 100 ng/mL):

-

Prepare a series of calibration standards by spiking the appropriate amount of the 2-Methylbutyl acetate working standard into blank human plasma.

-

-

Internal Standard Spiking Solution (10 ng/mL):

-

Dilute the this compound working standard in acetonitrile.

-

3. Sample Preparation

-

Thaw human plasma samples and blank plasma on ice.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of each plasma sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the internal standard spiking solution (10 ng/mL in acetonitrile) to each tube.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to an autosampler vial with an insert.

-

Cap the vials and place them in the autosampler for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

System: Agilent 1290 Infinity II UHPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30% to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: 95% to 30% B

-

3.6-5.0 min: Hold at 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

System: Sciex Triple Quad™ 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 55 psi.

-

Curtain Gas: 35 psi.

-

IonSpray Voltage: 5500 V.

-

Temperature: 500°C.

-

MRM Transitions: (See Table 1)

-

Data Presentation

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| 2-Methylbutyl acetate | 131.1 | 71.1 | 60 | 15 |

| This compound | 134.1 | 71.1 | 60 | 15 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery | 85-105% |

| Matrix Effect | Minimal, compensated by SIL-IS |

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logic of quantification using an internal standard.

The developed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 2-Methylbutyl acetate in human plasma. The use of a deuterated internal standard, this compound, is essential for achieving high accuracy and precision by compensating for potential matrix effects and procedural losses. This method is suitable for various research applications, including metabolomics, biomarker discovery, and pharmacokinetic studies.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Methylbutyl acetate (HMDB0034166) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound 2-Methylbutyl acetate (FDB012452) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. rsc.org [rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cerilliant.com [cerilliant.com]

Application Notes & Protocols: The Use of 2-Methylbutyl acetate-d3 in Targeted Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of small molecules is paramount for understanding biological systems and for the development of new therapeutics. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for these analyses. However, variability arising from sample preparation, matrix effects, and instrument performance can compromise data quality.[1] The use of stable isotope-labeled internal standards is the gold standard for mitigating these issues, ensuring high accuracy and precision.[2]

2-Methylbutyl acetate-d3 is a deuterated form of 2-methylbutyl acetate (B1210297), an ester found in various natural sources and as a metabolite in organisms like Saccharomyces cerevisiae.[3] While 2-methylbutyl acetate itself is not a primary human metabolite, its deuterated analog, this compound, serves as an ideal internal standard for targeted quantitative analysis of structurally similar esters or other small molecule metabolites in complex biological matrices.[4] Its key advantage is that it is chemically identical to its non-deuterated counterpart, meaning it behaves similarly during sample extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[2]

This document provides detailed application notes and a protocol for the use of this compound as an internal standard in a targeted metabolomics workflow.

Principle of Isotope Dilution Mass Spectrometry

The core of this application is the principle of isotope dilution. A known concentration of the stable isotope-labeled internal standard (this compound) is spiked into each sample at the earliest stage of preparation.[5] The analyte of interest (the endogenous, non-labeled metabolite) and the internal standard are then extracted and analyzed together. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.[6] By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or matrix-induced ion suppression.[5]

Key Applications

-

Accurate Quantification: Serves as a robust internal standard for the precise measurement of target analytes in complex biological samples such as plasma, urine, or cell lysates.[7]

-

Correction for Matrix Effects: Compensates for ion suppression or enhancement caused by co-eluting compounds from the biological matrix.[5]

-

Monitoring Sample Recovery: Accounts for analyte losses during sample preparation steps, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.[2]

-

Quality Control: Used as a quality control measure to monitor the performance and reproducibility of the analytical platform (LC-MS system).[7]

Experimental Protocol: Targeted Quantification of a Small Molecule Ester using LC-MS/MS

This protocol outlines a general procedure for the quantification of a hypothetical target analyte (e.g., a short-chain fatty acid ester) in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Human Plasma (K2EDTA)

-

This compound (Internal Standard, IS)

-

Target Analyte (for calibration curve)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ultrapure Water

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

2. Preparation of Solutions

-

Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of Methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in 50:50 ACN:Water.

-

Analyte Stock Solution (1 mg/mL): Dissolve 1 mg of the target analyte in 1 mL of Methanol.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution in a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

3. Sample Preparation

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

-

Add 10 µL of the Internal Standard Working Solution (1 µg/mL) to every tube.

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold Acetonitrile (containing 0.1% FA) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). MRM transitions for the analyte and the internal standard must be optimized by direct infusion prior to the analysis.

5. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The use of an internal standard like this compound significantly improves the reproducibility of quantification. The table below presents hypothetical data illustrating the impact of an internal standard on precision.

| Sample ID | Analyte Peak Area (No IS) | Analyte Peak Area (with IS) | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | %CV (without IS) | %CV (with IS) |

| QC Low - 1 | 45,100 | 42,500 | 210,000 | 0.202 | 10.1 | ||

| QC Low - 2 | 39,800 | 38,900 | 195,000 | 0.199 | 9.9 | 15.2% | 2.1% |

| QC Low - 3 | 52,300 | 44,100 | 218,000 | 0.202 | 10.1 | ||

| QC High - 1 | 480,500 | 465,000 | 225,000 | 2.067 | 501.5 | ||

| QC High - 2 | 550,100 | 498,000 | 240,000 | 2.075 | 503.2 | 11.8% | 1.5% |

| QC High - 3 | 515,600 | 471,000 | 229,000 | 2.057 | 499.8 |

This table illustrates how the peak area ratio normalization corrects for variability, leading to a much lower coefficient of variation (%CV) and thus higher precision.

Visualizations

Experimental Workflow

Caption: Workflow for targeted metabolomics.

Principle of Isotope Dilution

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Methylbutyl Acetate | C7H14O2 | CID 12209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 7. iroatech.com [iroatech.com]

Application Notes: High-Throughput Analysis of 2-Methylbutyl Acetate-d3 in Environmental Samples

Application Note and Protocol: Quantitative Analysis of Volatile Compounds using 2-Methylbutyl acetate-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the use of 2-Methylbutyl acetate-d3 as an internal standard (IS) for the quantitative analysis of volatile and semi-volatile organic compounds in various sample matrices by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is a robust method to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and precision of quantification.[4][5] Deuterated standards are ideal as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by mass spectrometry.[5] This protocol is broadly applicable for the analysis of flavor and fragrance compounds, environmental contaminants, and other volatile analytes.

Chemical Properties of this compound

-

Formula: C₇H₁₁D₃O₂[6]

-

Synonyms: 2-methyl-1-butanol-d3 acetate (B1210297), isoamyl acetate-d3

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for sample preparation, internal standard spiking, and GC-MS analysis.

1. Materials and Reagents

-

This compound (≥98% isotopic purity)

-

Methanol (or other suitable volatile organic solvent, e.g., hexane, dichloromethane), HPLC or GC grade[2][8]

-

Analytes of interest (for calibration standards)

-

Sample matrix (e.g., water, soil, biological fluid, food product)

-

Volumetric flasks (Class A)

-

Micropipettes and tips

-

GC vials with caps (B75204) and septa (e.g., 1.5 mL or 20 mL headspace vials)[8]

-

Vortex mixer

-

Centrifuge (if required for sample cleanup)[8]

2. Preparation of Internal Standard Stock and Working Solutions

Proper preparation of the internal standard solutions is critical for accurate quantification.

-

Internal Standard Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a suitable volatile solvent (e.g., methanol) in a Class A volumetric flask to achieve a final concentration of 1000 µg/mL.

-

Store the stock solution at -18°C in a tightly sealed container to prevent evaporation.[9]

-

-

Internal Standard Working Solution (e.g., 10 µg/mL):

-

Perform a serial dilution of the stock solution with the same solvent to reach a working concentration (e.g., 10 µg/mL).

-

The concentration of the working solution should be chosen to result in a final concentration in the sample that is within the linear range of the instrument and comparable to the expected concentration of the analytes.

-

3. Sample Preparation and Spiking Protocol

The following protocol provides a general guideline. The specific sample preparation method may need to be optimized based on the sample matrix.

-

Sample Collection: Collect a representative sample (e.g., 5 g of solid sample, 10 mL of liquid sample) in a clean, airtight container.[4]

-

Spiking the Internal Standard:

-

For liquid samples (e.g., water, beverages): To a known volume of the liquid sample (e.g., 10 mL), add a precise volume of the this compound working solution to achieve the desired final concentration (e.g., 100 ng/mL).[4] Gently agitate to ensure thorough mixing.[4]

-

For solid samples (e.g., soil, food): To a known weight of the homogenized solid sample (e.g., 5 g), add a precise volume of the internal standard working solution.[4] Thoroughly mix to ensure homogenous distribution of the internal standard within the sample matrix.[4]

-

-

Extraction of Volatile Compounds:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a common technique for extracting volatile compounds.[2][4]

-

Place the spiked sample into a headspace vial and seal it with a septum cap.[4]

-

Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.[4]

-

Expose a SPME fiber to the headspace for a defined period to adsorb the volatile analytes and the internal standard.[4]

-

-

Liquid-Liquid Extraction (LLE): This technique can be used for liquid samples.[2]

-

Mix the spiked sample with an immiscible organic solvent.

-

After thorough mixing, the layers are separated, and the organic layer containing the analytes and internal standard is collected for analysis.[2]

-

-

Solid Phase Extraction (SPE): This can be used to clean up and concentrate analytes from complex matrices.[2]

-

4. GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific analytes of interest.

-

Injection: Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250°C).[9] A splitless or split injection may be used depending on the analyte concentration.[10]

-

Gas Chromatography (GC) Conditions:

-

Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a mid-polarity phase like DB-5ms or a polar phase like Carbowax).[4][11]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]

-

Oven Temperature Program: An example program could be: initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[9]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions for the analytes and for this compound. For d3-methyl esters, m/z 77 and 90 have been suggested as suitable ions.[12]

-

Data Presentation

The following table presents illustrative performance data for the quantification of a hypothetical volatile analyte using this compound as an internal standard. This data is representative of what can be achieved with a validated method.

| Parameter | Result |

| Linearity (r²) | >0.995 |

| Recovery (%) | 85 - 115% |

| Precision (RSD %) | < 15% |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantitation (LOQ) | 5 - 25 ng/mL |

Diagrams

Experimental Workflow

Caption: Workflow for spiking this compound and subsequent analysis.

Logical Relationship of Internal Standard Method

Caption: Role of the internal standard in quantitative analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 6. 2-methylbutyl-d-3 acetate [webbook.nist.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 10. coresta.org [coresta.org]

- 11. 2-methylbutyl-d-3 acetate [webbook.nist.gov]

- 12. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of 2-Methylbutyl Acetate in Wine Using a Deuterated Internal Standard by HS-SPME-GC-MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-methylbutyl acetate (B1210297) in wine samples. The protocol employs a stable isotope dilution analysis (SIDA) using a deuterated internal standard, coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for quality control in winemaking and for research investigating the impact of viticultural and enological practices on wine aroma profiles.

Introduction

2-Methylbutyl acetate is an important ester found in wine that contributes to its characteristic fruity and banana-like aroma.[1][2] Its concentration can vary significantly depending on the grape variety, fermentation conditions, and aging process. Accurate quantification of this compound is crucial for understanding and controlling the sensory profile of wine. Stable isotope dilution analysis (SIDA) is a highly accurate quantification technique that utilizes a stable isotope-labeled version of the analyte as an internal standard.[3] This deuterated standard exhibits nearly identical chemical and physical properties to the native analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing excellent correction for any sample losses or matrix-induced variations.[3][4] This application note provides a detailed protocol for the determination of 2-methylbutyl acetate in wine using a deuterated standard with HS-SPME-GC-MS.

Experimental

-

Wine Samples: Red and white wines.

-

Analytical Standard: 2-Methylbutyl acetate (≥99% purity, CAS No. 624-41-9).[5]

-

Deuterated Internal Standard (IS): 2-Methylbutyl-d3 acetate (or other appropriate deuterated analog).

-

Sodium Chloride (NaCl): Analytical grade, low in organic impurities.

-

Ultrapure Water: For preparation of standard solutions.

-

Ethanol (B145695): Absolute, for preparation of stock solutions.

-

HS-SPME Vials: 20 mL, with magnetic crimp caps (B75204) and PTFE/silicone septa.

-

SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile compound extraction.[6]

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a mass spectrometer (MS).

-

Mass Spectrometer (MS): Capable of selected ion monitoring (SIM) or full scan mode.

-

GC Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of volatile esters.

-

Autosampler: With HS-SPME capabilities.

-

Primary Stock Solution of 2-Methylbutyl Acetate: Prepare a stock solution of 1000 mg/L by dissolving 10 mg of 2-methylbutyl acetate in 10 mL of absolute ethanol.

-

Primary Stock Solution of Deuterated Internal Standard: Prepare a stock solution of 1000 mg/L by dissolving 10 mg of the deuterated internal standard in 10 mL of absolute ethanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions in a model wine solution (12% v/v ethanol in water) to create a calibration curve covering the expected concentration range of 2-methylbutyl acetate in wine. Each calibration standard should be spiked with a constant concentration of the deuterated internal standard.

Experimental Protocol

-

Pipette 5 mL of the wine sample into a 20 mL HS-SPME vial. For wines with high sugar content (>20 g/L), prior distillation may be necessary.[7]

-

Add a precise volume of the deuterated internal standard working solution to achieve a final concentration within the linear range of the instrument.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[6]

-

Immediately seal the vial with a magnetic crimp cap.

-

Gently vortex the vial to dissolve the salt.

-

Place the vial in the autosampler tray.

-

Incubate the sample at 40°C for 15 minutes with agitation to allow for equilibration of the volatiles between the liquid and headspace phases.

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

-

After extraction, retract the fiber into the needle.

-

Injector: Transfer the SPME fiber to the GC injector, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: Increase to 130°C at a rate of 2°C/min.

-

Ramp 2: Increase to 220°C at a rate of 5°C/min.

-

Hold at 220°C for 10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 240°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.

-

Quantifier and Qualifier Ions for 2-Methylbutyl Acetate: To be determined by analyzing a pure standard.

-

Quantifier and Qualifier Ions for Deuterated Internal Standard: To be determined by analyzing the deuterated standard.

-

-

Data Analysis

-

Identify the peaks for 2-methylbutyl acetate and its deuterated internal standard based on their retention times and specific mass-to-charge ratios (m/z) of the selected ions.

-

Integrate the peak areas of the quantifier ions for both the analyte and the internal standard.

-

Calculate the response ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the prepared working standards.

-

Determine the concentration of 2-methylbutyl acetate in the wine samples by interpolating their response ratios from the calibration curve.

Quantitative Data Summary

The concentration of 2-methylbutyl acetate can vary widely among different wine types. The following table summarizes typical concentration ranges found in the literature.

| Wine Type | 2-Methylbutyl Acetate Concentration Range (µg/L) | Reference(s) |

| Red Wines | Generally higher than in white wines of the same age; can range from 69 to over 100 µg/L, with some instances reaching much higher levels. | [1][2] |

| White Wines | Typically present at lower concentrations compared to red wines. | [1][8] |

| Model Systems | Used for sensory threshold determination, with olfactory thresholds around 313 µg/L in 12% ethanol solution. | [1][2] |

Visualizations

Figure 1: Experimental workflow for the determination of 2-methylbutyl acetate in wine.

Conclusion

The described HS-SPME-GC-MS method using a deuterated internal standard provides a reliable and accurate means for the quantification of 2-methylbutyl acetate in wine. The protocol is highly sensitive and specific, making it an invaluable tool for quality assurance in the wine industry and for research purposes. The use of stable isotope dilution analysis effectively mitigates matrix effects, leading to highly reproducible results across different wine matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [tib.eu]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. 酢酸2-メチルブチル、食品および香料成分、Flavis No. 9.286 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of volatile compounds in wines by gas chromatography (Type-IV) | OIV [oiv.int]

- 8. Red and White Grape Aroma Compounds - HBG [hawaiibevguide.com]